

A Technical Guide to the Physical Properties of 1,3-Dilinoleoyl Glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dilinoelaidoyl glycerol*

Cat. No.: *B15601234*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-dilinoleoyl glycerol. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document includes quantitative data, in-depth experimental protocols, and a visualization of the relevant signaling pathway.

Core Physical and Chemical Properties

1,3-Dilinoleoyl glycerol, also known as 1,3-dilinolein, is an unsaturated diacylglycerol with linoleic acid side-chains at the C-1 and C-3 positions of the glycerol backbone.[\[1\]](#)[\[2\]](#) It is a solid when stored at -20°C.[\[3\]](#)

Table 1: Physical and Chemical Properties of 1,3-Dilinoleoyl Glycerol

Property	Value	Source
Molecular Formula	C ₃₉ H ₆₈ O ₅	[1] [4]
Molecular Weight	617.0 g/mol	[4]
CAS Number	15818-46-9	[1] [4]
Physical Form	Solid	[3]
Boiling Point (Predicted)	677.1 ± 50.0 °C	[3]
Density (Predicted)	0.946 ± 0.06 g/cm ³	[3]
Purity	>95%	[1]
Storage Temperature	-20°C	[3]

Table 2: Solubility of 1,3-Dilinoleoyl Glycerol

Solvent	Solubility	Source
Chloroform	Slightly Soluble	[3]
Methanol	Slightly Soluble	[3]

Experimental Protocols

This section details the methodologies for the synthesis, purification, analysis, and determination of key physical properties of 1,3-dilinoleoyl glycerol.

Enzymatic Synthesis of 1,3-Dilinoleoyl Glycerol

This protocol is adapted from established methods for the enzymatic synthesis of 1,3-diacylglycerols.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Glycerol
- Linoleic Acid

- Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
- Molecular sieves (optional, for water removal)
- Reaction vessel (e.g., pear-shaped flask)
- Shaking incubator or magnetic stirrer with heating
- Vacuum pump (optional)

Procedure:

- **Reactant Preparation:** In a reaction vessel, combine glycerol and linoleic acid in a 1:2 molar ratio.
- **Enzyme Addition:** Add the immobilized lipase to the mixture. The enzyme amount is typically a percentage of the total reactant weight (e.g., 5-10 wt%).
- **Reaction Conditions:**
 - Incubate the mixture at a controlled temperature (e.g., 50°C) with constant agitation (stirring or shaking).
 - To drive the esterification reaction towards product formation, water produced during the reaction can be removed. This can be achieved by applying a vacuum or by adding molecular sieves to the reaction mixture.
- **Reaction Monitoring:** The progress of the reaction can be monitored by analyzing small aliquots of the reaction mixture over time using a suitable analytical technique such as HPLC.
- **Enzyme Removal:** Upon completion of the reaction, the immobilized enzyme can be separated from the product mixture by filtration. The enzyme can often be washed and reused.
- **Product Purification:** The crude product, containing 1,3-dilinoleoyl glycerol, unreacted substrates, and byproducts, can then be purified as described in the following protocol.

Purification by Silica Gel Chromatography

This protocol is a standard method for the purification of diacylglycerols.[\[6\]](#)

Materials:

- Crude 1,3-dilinoleoyl glycerol mixture
- Silica gel for column chromatography
- Hexane (or other non-polar solvent)
- Acetone or Diethyl Ether (or other polar solvent)
- Chromatography column
- Rotary evaporator

Procedure:

- Column Preparation: Prepare a silica gel column by packing the silica gel in a non-polar solvent such as hexane.
- Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the non-polar solvent and load it onto the column.
- Elution: Elute the column with a gradient of increasing polarity. Start with the non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., acetone or diethyl ether).
- Fraction Collection: Collect fractions as the solvent runs through the column.
- Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure 1,3-dilinoleoyl glycerol.
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3-dilinoleoyl glycerol.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the analysis of 1,3-diacylglycerol isomers.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column
- UV or Charged Aerosol Detector (CAD)

Procedure:

- Mobile Phase: A common mobile phase for the separation of diacylglycerol isomers is 100% acetonitrile, used in an isocratic elution.
- Sample Preparation: Dissolve the sample containing 1,3-dilinoleoyl glycerol in a suitable solvent (e.g., the mobile phase).
- Injection: Inject the sample onto the HPLC column.
- Detection: Detect the eluting compounds using a UV detector (e.g., at 205 nm) or a Charged Aerosol Detector.
- Identification: The elution order of diacylglycerol isomers on a reversed-phase column typically shows 1,3-isomers eluting before the corresponding 1,2-isomers.[\[10\]](#)[\[11\]](#)
Identification can be confirmed by comparing the retention time with that of a pure standard.
- Quantification: The amount of 1,3-dilinoleoyl glycerol can be quantified by creating a standard curve with known concentrations of a pure standard.

Determination of Melting Point

This is a general protocol for determining the melting point of fats and oils.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

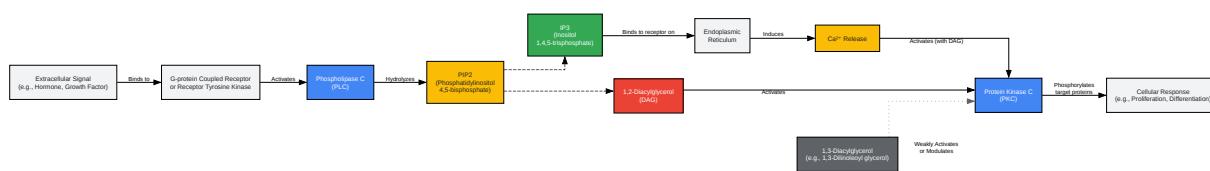
Apparatus:

- Melting point apparatus or Thiele tube
- Capillary tubes
- Calibrated thermometer

Procedure:

- **Sample Preparation:** If the sample is solid, melt it and draw a small amount into a capillary tube. Solidify the sample in the tube by cooling.
- **Apparatus Setup:** Place the capillary tube in the melting point apparatus or attach it to a thermometer and place it in a Thiele tube filled with a suitable heating oil.
- **Heating:** Heat the apparatus slowly and evenly. A slow heating rate (e.g., 1-2°C per minute) is crucial for an accurate measurement.
- **Observation:** Observe the sample closely. The melting point is the temperature at which the solid sample transitions to a liquid. For glycerides, which are often mixtures, a melting range (the temperature at which melting begins to the temperature at which it is complete) is typically reported.

Determination of Density


This protocol describes a general method for determining the density of lipids, which often involves specialized techniques due to their physical nature.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Methodology:

The density of lipids like 1,3-dilinoleoyl glycerol can be determined using methods such as density gradient ultracentrifugation, which is particularly useful for lipoproteins where density is a key characteristic for classification.[\[17\]](#) For purified lipids, a pycnometer or a digital density meter can be used. The principle involves accurately measuring the mass of a known volume of the substance.

Signaling Pathway Involvement

Diacylglycerols (DAGs) are crucial second messengers in various cellular signaling pathways. While 1,2-diacylglycerols are the canonical activators of Protein Kinase C (PKC), 1,3-diacylglycerols are generally considered to be less effective in this role.^[20] However, they can still influence cellular processes and the overall lipid metabolism. The activation of PKC by DAG is a key step in pathways that regulate cell proliferation, differentiation, and apoptosis.

[Click to download full resolution via product page](#)

Caption: General Diacylglycerol (DAG) signaling pathway leading to PKC activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. 1,3-DILINOLEIN CAS#: 15818-46-9 [chemicalbook.com]

- 4. 1,3-Dilinolein | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. mt.com [mt.com]
- 17. BISC 429 [sfu.ca]
- 18. researchgate.net [researchgate.net]
- 19. High density lipoproteins: Measurement techniques and potential biomarkers of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 1,3-Dilinoleoyl Glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601234#1-3-dilinoelaidoyl-glycerol-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com